MNK1/2 Inhibitory Potency: Nanomolar IC50 Values for Furo[3,2-c]pyridine-4-carboxamide Derivative 34
A furo[3,2-c]pyridine-4-carboxamide derivative (compound 34) exhibits sub-nanomolar to low-nanomolar inhibitory activity against MNK1 and MNK2 kinases. This potency substantially exceeds that of the reference compound ETC-206, an imidazopyridine-based MNK inhibitor from which the furo[3,2-c]pyridine scaffold was evolved [1]. The quantitative improvement in IC50 represents a >3-fold enhancement for MNK1 and >7-fold enhancement for MNK2 relative to the earlier imidazopyridine lead series [1][2].
| Evidence Dimension | MNK1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | Imidazopyridine-based lead (compound 6 from prior SAR): IC50 = 4 nM |
| Quantified Difference | 3.3-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay; recombinant MNK1 enzyme |
Why This Matters
Procurement of this scaffold enables access to a validated chemical starting point that has yielded MNK1/2 inhibitors with IC50 values in the low single-digit nanomolar range, a potency threshold associated with cellular target engagement and in vivo antitumor efficacy.
- [1] Sun Z, Xia W, Liu Y, et al. Design, synthesis, and evaluation of furo[3,2-c]pyridine-based MNK1/2 inhibitors for the treatment of colorectal cancer. Eur J Med Chem. 2026; 283: 117382. View Source
- [2] Sun Z, Xia W, Liu Y, et al. (Supporting SAR discussion referencing compound 6 as prior lead). Eur J Med Chem. 2026; 283: 117382. View Source
